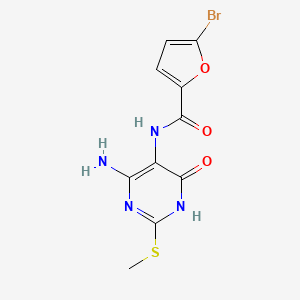

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furan ring, which is a five-membered ring with an oxygen atom . The molecule also contains an amide group and a bromine atom .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) . These studies provide information about the arrangement of atoms in the molecule and the electronic structure, which can be used to predict the molecule’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, various functionalised 4-amino-2-(methylthio)quinolines are synthesised through triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles . This process is highly chemoselective and has mild reaction conditions .Aplicaciones Científicas De Investigación

Antiviral Agents

This compound has shown potential as an antiviral agent. Its structure allows it to inhibit the replication of certain viruses by interfering with viral DNA or RNA synthesis. Research has indicated that derivatives of pyrimidine, such as this compound, can be effective against viruses like HIV and hepatitis B .

Anticancer Activity

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide has been studied for its anticancer properties. It can induce apoptosis in cancer cells by disrupting their DNA synthesis and repair mechanisms. This makes it a promising candidate for developing new chemotherapy drugs .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as prostaglandins and nitric oxide synthase, which are involved in the inflammatory response. This makes it useful in treating conditions like arthritis and other inflammatory diseases .

Antibacterial Applications

The compound has demonstrated antibacterial activity against a range of bacterial strains. It works by interfering with bacterial cell wall synthesis or protein synthesis, making it a potential candidate for developing new antibiotics, especially against resistant strains .

Antifungal Properties

Research has shown that this compound can inhibit the growth of various fungal species. Its mechanism involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This makes it a valuable compound in the development of antifungal medications .

Enzyme Inhibition

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide has been studied for its ability to inhibit specific enzymes. For example, it can inhibit phosphodiesterase enzymes, which play a role in various cellular processes. This inhibition can be useful in treating diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Neuroprotective Effects

This compound has potential neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .

Antioxidant Activity

The compound also exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property can be harnessed in developing supplements or medications aimed at reducing oxidative damage .

These applications highlight the versatility and potential of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Triflic acid-mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles Synthesis, structural analysis, spectroscopic characterization and applications

Direcciones Futuras

The future directions for research on similar compounds could include further studies on their synthesis, structure, reactivity, mechanism of action, and potential applications. For instance, the development of new synthetic methods for these compounds could lead to more efficient and environmentally friendly processes . Additionally, further studies on their mechanism of action could lead to the development of new therapeutic agents .

Propiedades

IUPAC Name |

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O3S/c1-19-10-14-7(12)6(9(17)15-10)13-8(16)4-2-3-5(11)18-4/h2-3H,1H3,(H,13,16)(H3,12,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHZNQWDWFGYKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(O2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)

![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)

![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2670283.png)